molecular formula C18H13N3OS B5605054 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5605054
M. Wt: 319.4 g/mol
InChI Key: GMHZPWWCORQHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety linked to a thiophene ring via an amide bond. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzimidazole or thiophene derivatives.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both benzimidazole and thiophene rings, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS/c22-18(16-9-4-10-23-16)19-13-6-3-5-12(11-13)17-20-14-7-1-2-8-15(14)21-17/h1-11H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHZPWWCORQHFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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